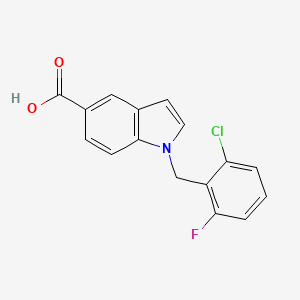

1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C16H11ClFNO2 and its molecular weight is 303.72. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis Techniques and Intermediate Applications

The scientific interest in compounds like 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carboxylic acid primarily lies in their utility as intermediates in the synthesis of complex molecules. Research has focused on developing efficient synthesis methods for fluoroindolecarboxylic acids, which are valuable for their potential pharmacological activities and as key intermediates in organic synthesis. For instance, a study detailed a rational approach to access twelve fluoroindolecarboxylic acids, highlighting the importance of these compounds in synthetic chemistry due to their flexibility and simplicity in preparation. This method involves the preparation from corresponding fluoroindoles or via halogen/metal permutation, emphasizing the necessity of protecting the nitrogen atom in certain cases and revealing unexpected site-selective metalation behaviors (Schlosser, Ginanneschi, & Leroux, 2006).

Another noteworthy synthesis strategy describes a one-pot method to create 2-fluoroalkyl substituted indoles using fluorine-containing carboxylic acids. This demonstrates the versatility of incorporating fluorine into indole derivatives, which can be crucial for developing compounds with enhanced biological activity due to the unique properties imparted by the fluorine atom (Wang & Ma, 2015).

Catalytic Applications and Material Synthesis

Research on the catalytic activities of compounds related to this compound has led to innovations in material synthesis. For example, the palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes has been developed to produce tetrasubstituted carbazoles. This reaction, accompanied by decarboxylation, is not only significant for synthesizing carbazole derivatives but also showcases the potential of such compounds in creating materials with solid-state fluorescence, thereby opening avenues for applications in optoelectronic devices (Yamashita, Hirano, Satoh, & Miura, 2009).

Novel Synthetic Routes and Biological Activity

Explorations into novel synthetic routes for related indole derivatives underscore the importance of these compounds in medicinal chemistry. A study outlined a new synthetic pathway for 1-(6-chloro-3,4-methylenedioxybenzyl)-5-(2,6-dichlorobenzyloxy)indole-2-carboxylic acid, illustrating its role as an inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH). This highlights the relevance of such compounds in developing new antibacterial agents, demonstrating the broad scope of applications in drug discovery and development (Li Song, 2006).

特性

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]indole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO2/c17-13-2-1-3-14(18)12(13)9-19-7-6-10-8-11(16(20)21)4-5-15(10)19/h1-8H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOZKZMKURYAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=CC3=C2C=CC(=C3)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-tert-Butyl-7-azabicyclo[4.1.0]heptane](/img/structure/B3018263.png)

![Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3018265.png)

![N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3018269.png)

![2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide](/img/structure/B3018273.png)

![(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3018274.png)

![1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018276.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B3018280.png)